

# Application Notes and Protocols: 99mTc Labeling of FAPI-34 for SPECT Imaging

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## Compound of Interest

Compound Name: FAPI-34

Cat. No.: B11933286

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## Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[1][2] FAP inhibitors (FAPI) labeled with radionuclides have demonstrated excellent potential for imaging and treating various cancers. While Positron Emission Tomography (PET) using Gallium-68 labeled FAPI tracers has been widely explored, Single Photon Emission Computed Tomography (SPECT) offers a more accessible and cost-effective alternative.[2][3][4] Technetium-99m (99mTc), with its ideal physical properties and wide availability, is the most commonly used radionuclide in nuclear medicine.[5] This document provides a detailed protocol for the radiolabeling of **FAPI-34** with 99mTc for SPECT imaging applications. 99mTc-**FAPI-34** has been identified as a powerful tracer for diagnostic scintigraphy, demonstrating rapid tumor uptake and fast clearance from non-target tissues, resulting in high-contrast images.[3][4]

## Quantitative Data Summary

The following tables summarize the key quantitative data for 99mTc-**FAPI-34** from preclinical and clinical studies.

Table 1: In Vitro Performance of 99mTc-**FAPI-34**

Parameter	Value	Cell Line	Reference
Binding Affinity (IC50)	6.4 - 12.7 nM	HT-1080-FAP	<a href="#">[3]</a> <a href="#">[6]</a>
Cell Binding	≤ 45%	HT-1080-FAP	<a href="#">[3]</a> <a href="#">[6]</a>
Internalization Rate	> 95%	HT-1080-FAP	<a href="#">[3]</a> <a href="#">[6]</a>

Table 2: In Vivo Biodistribution of <sup>99m</sup>Tc-**FAPi-34** in HT-1080-FAP Xenografted Mice (%ID/g)

Organ	1 hour post-injection	4 hours post-injection	Reference
Tumor	5.4 ± 2.05	4.3 ± 1.95	<a href="#">[3]</a> <a href="#">[4]</a>
Liver	0.91 ± 0.25	0.73 ± 0.18	<a href="#">[3]</a> <a href="#">[4]</a>
Blood	< 1	< 1	<a href="#">[3]</a> <a href="#">[4]</a>
Kidneys	> 1	> 1	<a href="#">[3]</a> <a href="#">[4]</a>
Other Organs	< 1	< 1	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

### Protocol 1: <sup>99m</sup>Tc-tricarbonyl Labeling of **FAPi-34**

This protocol describes the preparation of <sup>99m</sup>Tc-**FAPi-34** using the <sup>99m</sup>Tc-tricarbonyl precursor, [<sup>99m</sup>Tc(H<sub>2</sub>O)<sub>3</sub>(CO)<sub>3</sub>]<sup>+</sup>.

Materials:

- **FAPi-34** precursor
- Sodium pertechnetate (Na[<sup>99m</sup>TcO<sub>4</sub>]) from a <sup>99</sup>Mo/<sup>99m</sup>Tc generator
- CRS kit for tricarbonyl complex formation (e.g., from PSI, Villingen, Switzerland)
- 0.9% Saline
- Heating block or water bath

- Lead-shielded vials

Procedure:

- Add 100-150 MBq of Na[<sup>99m</sup>TcO<sub>4</sub>] in 1 mL of 0.9% saline to a CRS kit vial.[\[4\]](#)
- Heat the mixture at 95 °C for 20 minutes to form the intermediate [<sup>99m</sup>Tc(H<sub>2</sub>O)<sub>3</sub>(CO)<sub>3</sub>]<sup>+</sup> complex.[\[4\]](#)
- Allow the vial to cool to room temperature.
- Add the **FAPI-34** precursor to the vial containing the [<sup>99m</sup>Tc(H<sub>2</sub>O)<sub>3</sub>(CO)<sub>3</sub>]<sup>+</sup> complex.
- Incubate the reaction mixture at the appropriate temperature and for the optimized time as determined by initial experiments (typically ranging from room temperature to 100°C for 15-30 minutes).
- Perform quality control to determine the radiochemical purity.

## Protocol 2: Quality Control of <sup>99m</sup>Tc-FAPI-34

This protocol outlines the procedure for determining the radiochemical purity of the final <sup>99m</sup>Tc-**FAPI-34** product using radio-Instant Thin Layer Chromatography (radio-ITLC).

Materials:

- <sup>99m</sup>Tc-**FAPI-34** solution
- ITLC strips
- Developing solvent (e.g., Acetonitrile/Saline mixture)[\[7\]](#)
- Radio-TLC scanner or gamma counter

Procedure:

- Spot a small amount of the <sup>99m</sup>Tc-**FAPI-34** solution onto the baseline of an ITLC strip.
- Place the strip in a chromatography tank containing the developing solvent.

- Allow the solvent to ascend the strip until it reaches the solvent front.
- Remove the strip from the tank and allow it to dry.
- Scan the strip using a radio-TLC scanner or cut the strip into sections and measure the radioactivity of each section using a gamma counter.
- Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the  $^{99m}\text{Tc}$ -**FAPI-34** peak. A radiochemical purity of >95% is generally considered acceptable for further use.<sup>[7]</sup>

## Protocol 3: In Vitro Cell Binding and Internalization Assay

This protocol describes the method to evaluate the binding and internalization of  $^{99m}\text{Tc}$ -**FAPI-34** in FAP-expressing cells.

Materials:

- HT-1080-FAP cells (FAP-positive) and a control cell line (FAP-negative)
- Cell culture medium
- $^{99m}\text{Tc}$ -**FAPI-34**
- Unlabeled **FAPI-34** (for blocking studies)
- Phosphate-buffered saline (PBS)
- Gamma counter

Procedure:

- **Cell Seeding:** Seed an equal number of HT-1080-FAP cells and control cells into multi-well plates and allow them to adhere overnight.
- **Binding Assay:**

- Incubate the cells with a known concentration of 99mTc-**FAPi-34** in cell culture medium for a defined period (e.g., 1 hour) at 37°C.
- For blocking experiments, co-incubate a separate set of cells with 99mTc-**FAPi-34** and an excess of unlabeled **FAPi-34**.<sup>[3]</sup>
- Wash the cells with cold PBS to remove unbound radioactivity.
- Lyse the cells and measure the radioactivity using a gamma counter.
- Internalization Assay:
  - After the incubation period, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity.
  - Collect the supernatant (surface-bound fraction).
  - Lyse the cells and collect the lysate (internalized fraction).
  - Measure the radioactivity in both fractions using a gamma counter.
  - Calculate the internalization rate as the percentage of internalized radioactivity to the total cell-associated radioactivity.

## Protocol 4: In Vivo Biodistribution Study

This protocol details the procedure for assessing the biodistribution of 99mTc-**FAPi-34** in tumor-bearing animal models.

Materials:

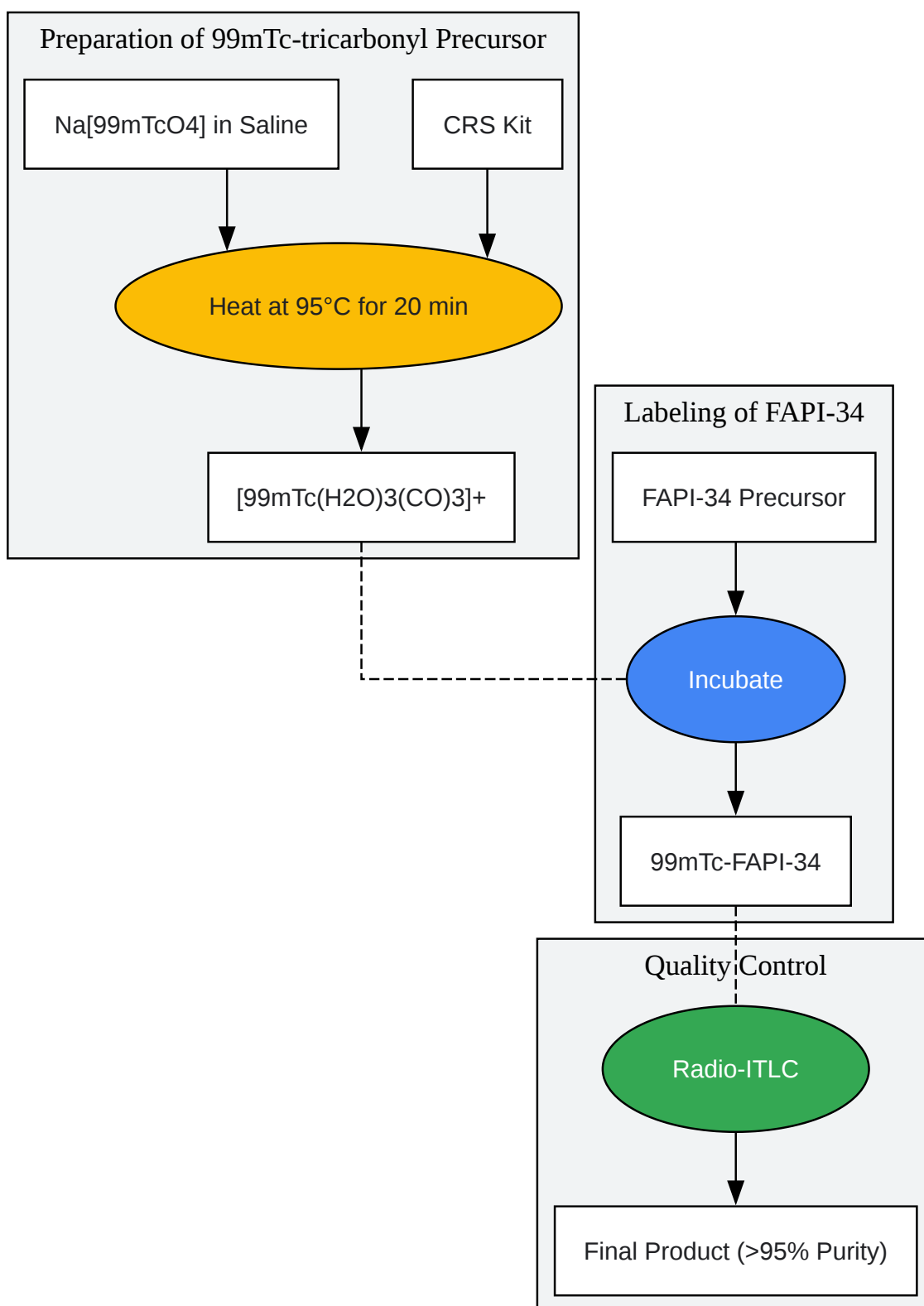
- Tumor-bearing mice (e.g., HT-1080-FAP xenografts)
- 99mTc-**FAPi-34** solution
- Anesthetic agent
- Gamma counter

- Dissection tools

#### Procedure:

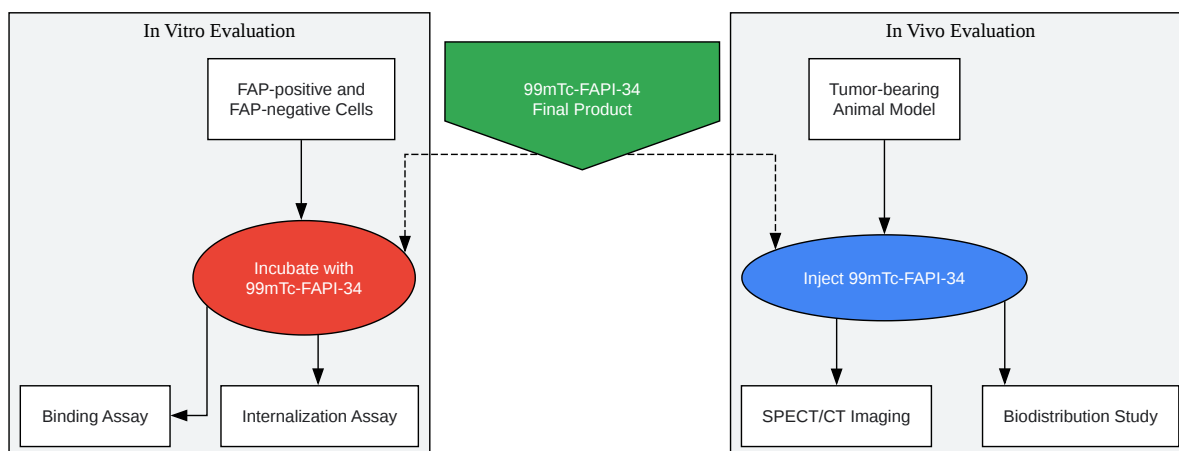
- Inject a known amount of 99mTc-**FAPi-34** intravenously into the tail vein of the tumor-bearing mice.
- At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of mice.<sup>[3][4]</sup>
- Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh each organ/tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue.

## Visualizations



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Caption: Workflow for the 99mTc-tricarbonyl labeling of **FAPI-34**.



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Caption: Experimental workflow for the in vitro and in vivo evaluation of 99mTc-**FAPI-34**.

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